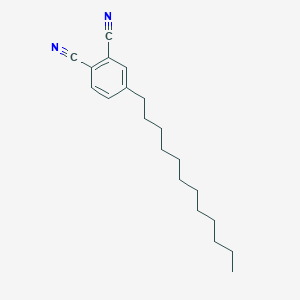
4-Dodecylphthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecylphthalonitrile is an organic compound with the molecular formula C20H28N2. It is a derivative of phthalonitrile, where a dodecyl group is attached to the benzene ring. This compound is known for its applications in various fields, including materials science and organic synthesis .
Vorbereitungsmethoden
The synthesis of 4-Dodecylphthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 1-dodecanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The nitro group is reduced to an amino group, which is then converted to the desired phthalonitrile derivative .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
4-Dodecylphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Dodecylphthalonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of high-performance phthalonitrile resins, which are known for their thermal stability and mechanical properties.
Organic Synthesis: This compound serves as a building block for the synthesis of various organic molecules, including dyes, pigments, and liquid crystals.
Biomedical Research:
Wirkmechanismus
The mechanism of action of 4-Dodecylphthalonitrile involves its interaction with molecular targets through its nitrile groups. These groups can participate in various chemical reactions, leading to the formation of stable complexes with metals and other substrates. The pathways involved include nucleophilic substitution and coordination chemistry, which enable the compound to exert its effects in different applications .
Vergleich Mit ähnlichen Verbindungen
4-Dodecylphthalonitrile can be compared with other phthalonitrile derivatives, such as:
4-Octylphthalonitrile: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
4-Phenylphthalonitrile: Contains a phenyl group instead of an alkyl chain, resulting in distinct chemical reactivity and applications.
4-(Dodecyloxy)phthalonitrile: An ether derivative with different solubility and stability characteristics.
The uniqueness of this compound lies in its long dodecyl chain, which imparts specific hydrophobic properties and influences its behavior in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C20H28N2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-dodecylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H28N2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19(16-21)20(15-18)17-22/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
DTEFBFYHAVVRLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
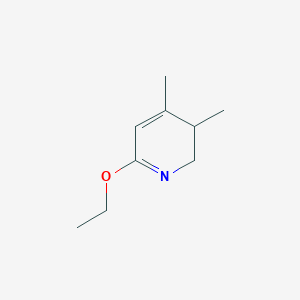
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
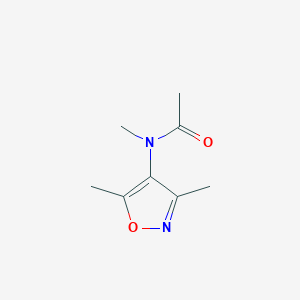
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)
![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
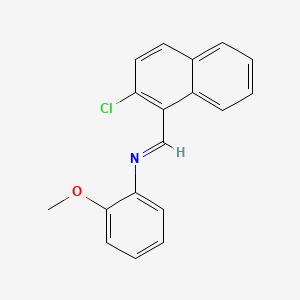
![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
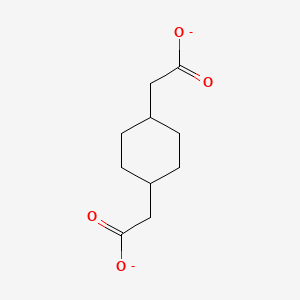
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
